3-环丙基吡唑-4-羧酸乙酯

描述

Synthesis Analysis

The synthesis of closely related compounds, such as N1-substituted-4-nitropyrazole-5-carboxylates, has been achieved through cyclocondensation reactions involving ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate and substituted hydrazines, offering a pathway that may be analogous for synthesizing Ethyl 3-cyclopropylpyrazole-4-carboxylate with potential regioselectivity and good yields under various solvent conditions (Zhao et al., 2022).

Molecular Structure Analysis

Studies on similar pyrazole and triazole derivatives have shown non-planarity in their structures, as indicated by the dihedral angles between heteroaryl rings, which could suggest that Ethyl 3-cyclopropylpyrazole-4-carboxylate may exhibit similar structural characteristics. The crystal structures of related compounds highlight the potential for considerable π-electron delocalization within the pyrazole ring, an aspect that could influence the reactivity and properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate (Boechat et al., 2016).

Chemical Reactions and Properties

The reactivity of Ethyl 3-cyclopropylpyrazole-4-carboxylate can be inferred from related compounds, which undergo reactions such as diazotization and coupling with β-naphthol, leading to various derivatives including pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles. These reactions indicate a versatile reactivity profile that could be applicable to Ethyl 3-cyclopropylpyrazole-4-carboxylate, allowing for the synthesis of a wide range of heterocyclic compounds (Ghozlan et al., 2014).

Physical Properties Analysis

While specific data on Ethyl 3-cyclopropylpyrazole-4-carboxylate is limited, the physical properties of related compounds, such as solubility, melting points, and crystalline structures, have been studied. These compounds tend to crystallize in various space groups, indicating that the physical properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate could also be influenced by its molecular structure and the conditions under which it is synthesized and crystallized.

Chemical Properties Analysis

The chemical properties of Ethyl 3-cyclopropylpyrazole-4-carboxylate can be anticipated based on studies of similar compounds, which exhibit a range of reactivities including cyclocondensation reactions, hydrolysis, and interactions with various reagents. The presence of the cyclopropyl group and the pyrazole ring suggests that it may participate in reactions typical of these functional groups, offering avenues for functionalization and derivatization.

- Synthesis of related compounds: (Zhao et al., 2022)

- Molecular structure analysis: (Boechat et al., 2016)

- Chemical reactions and properties: (Ghozlan et al., 2014)

科学研究应用

Synthesis and Chemical Reactions

- Ethyl 3-oxopyrazolidine-4-carboxylates are formed through reactions involving hydrazine hydrate and αβ-unsaturated diesters or β-anilino-diesters. This synthesis process, however, is limited due to the occurrence of other reactions like cleavage of the diesters (O'Callaghan, 1972).

- Cyclisation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amino compounds results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These products undergo isomerisation depending on the solvent and the length of the fluoroalkyl substituent (Goryaeva et al., 2009).

Applications in Corrosion Inhibition

- Some bipyrazole derivatives, including ethyl 5,5'-dimethyl-1'H-1,3'-bipyrazole-4-carboxylate, have been synthesized and used as corrosion inhibitors for steel in acidic media. These compounds show increased inhibition efficiency and decreased corrosion rate with higher concentrations (Zarrok et al., 2012).

Antileukemic Activity

- Studies on ethyl pyrazole-4-carboxylate derivatives have shown that certain triazenopyrazoles in solution decompose by light and undergo transformations relevant to leukemia treatment. These compounds have shown to increase survival time in leukemia assays (Shealy & O'Dell, 1971).

Synthesis of Hybrid Molecules for Biological Activities

- Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei have been synthesized starting from ethyl piperazine-1-carboxylate. These compounds exhibit antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Targeting Mitochondria in Colorectal Carcinoma

- A novel set of compounds linked to ethyl 1,3-diphenylpyrazole-4-carboxylates moiety have shown potential in targeting mitochondria in colorectal carcinoma. These compounds interfere with the intrinsic pathway of apoptosis at the mitochondrial level (Mohamed et al., 2020).

安全和危害

未来方向

The future directions in the research of pyrazole derivatives, including Ethyl 3-Cyclopropylpyrazole-4-carboxylate, involve the integration of green methodologies . This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

属性

IUPAC Name |

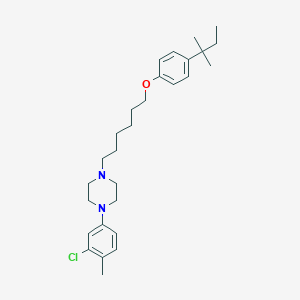

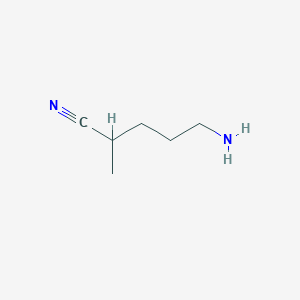

ethyl 5-cyclopropyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-5-10-11-8(7)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCJVGPZFAUPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyclopropylpyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)